molecular formula C8H10O B1459570 2-Phenyl-D5-ethan-1,1,2,2-D4-OL CAS No. 42950-74-3

2-Phenyl-D5-ethan-1,1,2,2-D4-OL

Cat. No.: B1459570
CAS No.: 42950-74-3
M. Wt: 131.22 g/mol
InChI Key: WRMNZCZEMHIOCP-NVLGFDPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-D5-ethan-1,1,2,2-D4-OL is a deuterated compound with the molecular formula C6D5CD2CD2OH. It is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-D5-ethan-1,1,2,2-D4-OL typically involves the deuteration of phenyl ethanol. One common method includes the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction is often carried out under controlled temperature and pressure conditions to ensure high isotopic purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve efficient deuteration. The product is then purified through distillation or chromatography to obtain the desired isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-D5-ethan-1,1,2,2-D4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Phenyl-D5-ethan-1,1,2,2-D4-OL is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Phenyl-D5-ethan-1,1,2,2-D4-OL is primarily related to its deuterium content. Deuterium atoms have a higher mass than hydrogen atoms, which affects the vibrational frequencies of chemical bonds. This isotopic effect can influence reaction rates and mechanisms, making deuterated compounds valuable in mechanistic studies. The compound interacts with molecular targets through typical chemical pathways, but the presence of deuterium can alter the kinetics and outcomes of these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-D5-ethan-1,1,2,2-D4-OL is unique due to its specific deuterium labeling pattern, which provides distinct advantages in NMR spectroscopy and mass spectrometry. Its isotopic purity and chemical stability make it a valuable tool in various research fields .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i1D,2D,3D,4D,5D,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMNZCZEMHIOCP-NVLGFDPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42950-74-3
Record name 42950-74-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-D5-ethan-1,1,2,2-D4-OL
Reactant of Route 2
2-Phenyl-D5-ethan-1,1,2,2-D4-OL
Reactant of Route 3
Reactant of Route 3
2-Phenyl-D5-ethan-1,1,2,2-D4-OL
Reactant of Route 4
Reactant of Route 4
2-Phenyl-D5-ethan-1,1,2,2-D4-OL
Reactant of Route 5
2-Phenyl-D5-ethan-1,1,2,2-D4-OL
Reactant of Route 6
2-Phenyl-D5-ethan-1,1,2,2-D4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.